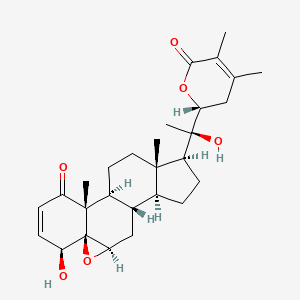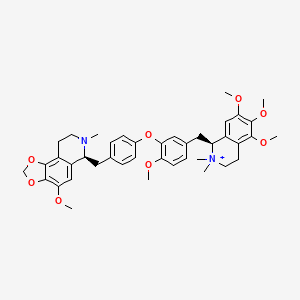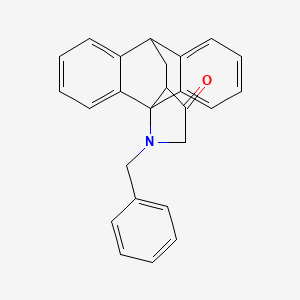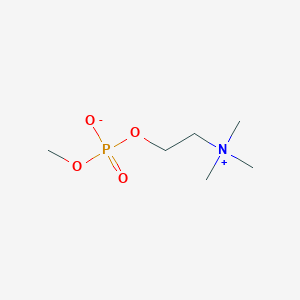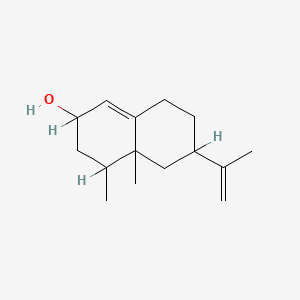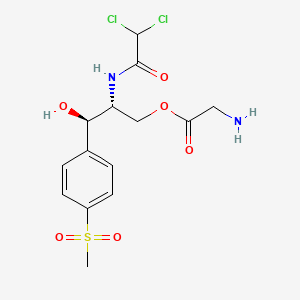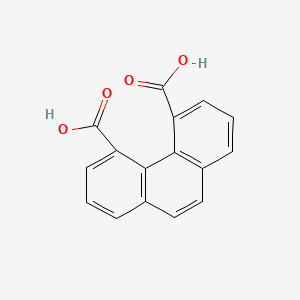
Acide phénanthrène-4,5-dicarboxylique
Vue d'ensemble
Description
Phenanthrene-4,5-dicarboxylic acid is an organic compound with the chemical formula C16H10O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 4 and 5 positions of the phenanthrene ring system
Applications De Recherche Scientifique
Phenanthrene-4,5-dicarboxylic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mécanisme D'action
Target of Action
Phenanthrene-4,5-dicarboxylic acid primarily targets ring-hydroxylating dioxygenases (RHDs) . These enzymes play a crucial role in the initial oxidation of aromatic compounds, which is the first step in the degradation of such compounds .
Mode of Action
The compound interacts with its targets by undergoing a series of reactions. The initial step involves the action of dihydrodiol dehydrogenase on Phenanthrene-4,5-dicarboxylic acid, leading to the formation of 3,4-dihydroxyphenanthrene . This is followed by further ring cleavage to form 2-hydroxy-2H-benzo[h]chromene-2-carboxylic acid .
Biochemical Pathways
The biochemical pathway of Phenanthrene-4,5-dicarboxylic acid involves the biodegradation of polycyclic aromatic hydrocarbons (PAHs) . The compound undergoes a series of transformations, including oxidation and ring cleavage, leading to the formation of various intermediate products . The metabolic pathway overlaps in many steps in the degradation of pyrene, phenanthrene, and naphthalene .
Pharmacokinetics
Phenanthrene-4,5-dicarboxylic acid has a molecular weight of 266.25 and a melting point of 244-246°C . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the transformation of Phenanthrene-4,5-dicarboxylic acid into less complex and potentially less toxic compounds . This transformation process contributes to the bioremediation of environments contaminated with PAHs .
Action Environment
The action of Phenanthrene-4,5-dicarboxylic acid can be influenced by various environmental factors. For instance, factors such as soil pH, nutrient availability, and the bioavailability of the contaminant can influence the process of bioremediation . Additionally, the degradation efficiency can be enhanced under certain conditions, such as a specific pH and temperature .
Analyse Biochimique
Biochemical Properties
4,5-Phenanthrenedicarboxylic acid plays a crucial role in the biodegradation of pyrene. It is involved in the metabolic pathways of certain bacteria, such as Shigella sp. and Agromyces sp., which can utilize pyrene as a sole carbon source. The degradation of pyrene by these bacteria involves initial dioxygenation at the C-4,5 positions, leading to the formation of 4,5-phenanthrenedicarboxylic acid. This compound is further metabolized through two distinct pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway .
Cellular Effects
4,5-Phenanthrenedicarboxylic acid influences various cellular processes, particularly in bacteria capable of degrading polycyclic aromatic hydrocarbons. The compound’s presence in the cell triggers specific enzymatic reactions that facilitate the breakdown of pyrene. These reactions involve enzymes such as dioxygenases, which introduce oxygen into the pyrene molecule, and dehydrogenases, which further process the resulting intermediates. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4,5-Phenanthrenedicarboxylic acid exerts its effects through specific binding interactions with enzymes involved in pyrene degradation. The initial dioxygenation of pyrene at the C-4,5 positions is catalyzed by dioxygenases, leading to the formation of 4,5-phenanthrenedicarboxylic acid. This intermediate is then processed by dehydrogenases and other enzymes, resulting in the formation of downstream metabolites. These interactions are crucial for the efficient breakdown of pyrene and the subsequent utilization of its carbon atoms for cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Phenanthrenedicarboxylic acid on cellular function can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function are still being investigated. In vitro studies have demonstrated that the compound can be metabolized by bacteria over several days, with the formation of various intermediates and end products .
Metabolic Pathways
4,5-Phenanthrenedicarboxylic acid is involved in the metabolic pathways of pyrene degradation. The compound is formed through the initial dioxygenation of pyrene at the C-4,5 positions, followed by further processing through the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway. These pathways involve various enzymes, including dioxygenases and dehydrogenases, which facilitate the breakdown of pyrene into smaller, more manageable molecules .
Transport and Distribution
The transport and distribution of 4,5-Phenanthrenedicarboxylic acid within cells and tissues are not well-documented. It is likely that the compound is transported via specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound may accumulate in specific compartments where it can interact with enzymes involved in pyrene degradation .
Subcellular Localization
The subcellular localization of 4,5-Phenanthrenedicarboxylic acid is not well-understood. It is likely that the compound is localized in specific cellular compartments where it can interact with enzymes involved in its metabolism. These compartments may include the cytoplasm, where most metabolic reactions occur, or specific organelles that contain the necessary enzymes for pyrene degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenanthrene-4,5-dicarboxylic acid can be synthesized through the oxidation of phenanthrene. One common method involves the use of potassium dichromate and hydrochloric acid, which oxidizes phenanthrene to form phenanthrene-4,5-dicarboxylic acid . The reaction typically requires controlled conditions to ensure the selective oxidation of the desired positions on the phenanthrene ring.
Industrial Production Methods
Industrial production of phenanthrene-4,5-dicarboxylic acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biotransformation methods using microorganisms such as fungi and bacteria have been explored for the production of phenanthrene-4,5-dicarboxylic acid from phenanthrene .
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium dichromate and hydrochloric acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Nitro, halogenated, or other substituted derivatives of phenanthrene-4,5-dicarboxylic acid.
Comparaison Avec Des Composés Similaires
Phenanthrene-4,5-dicarboxylic acid can be compared with other similar compounds, such as:
Pyrene-4,5-dione: Another oxidation product of polycyclic aromatic hydrocarbons, which shares similar chemical properties and biodegradation pathways.
Phenanthrene-4-carboxylic acid: A mono-carboxylic acid derivative of phenanthrene, which has different reactivity and applications compared to the dicarboxylic acid.
4-Phenanthroic acid: Another related compound with distinct chemical and biological properties.
Propriétés
IUPAC Name |
phenanthrene-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXPRCIICFJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203055 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-82-8 | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Phenanthrenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Phenanthrene-4,5-dicarboxylic acid in environmental science?
A: Phenanthrene-4,5-dicarboxylic acid serves as a key intermediate in the microbial breakdown of pyrene. [, , , ] Several bacterial species, particularly Mycobacterium, utilize this degradation pathway to utilize pyrene as a source of carbon and energy. [, ] Understanding the formation and further degradation of this compound is crucial for developing effective bioremediation strategies for PAH-contaminated environments.
Q2: How is Phenanthrene-4,5-dicarboxylic acid formed during pyrene degradation?
A: Research indicates that pyrene degradation in bacteria like Mycobacterium sp. strain KMS initiates with the oxidation of pyrene to cis-4,5-pyrene-dihydrodiol. [] This reaction is catalyzed by aromatic-ring-hydroxylating dioxygenase. Further enzymatic steps lead to the formation of phenanthrene-4,5-dicarboxylic acid. [, ] This pathway highlights the complex enzymatic machinery employed by bacteria to break down this persistent pollutant.
Q3: Are there alternative pathways for Phenanthrene-4,5-dicarboxylic acid formation during pyrene degradation?
A: Studies on Mycobacterium sp. strain AP1 reveal a potential branching pathway where both central rings of pyrene are cleaved, leading to the formation of 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid alongside phenanthrene-4,5-dicarboxylic acid. [, ] This finding indicates the diverse metabolic capabilities of bacteria in degrading pyrene.
Q4: What happens to Phenanthrene-4,5-dicarboxylic acid after its formation?
A: Research suggests that Phenanthrene-4,5-dicarboxylic acid is further decarboxylated to phenanthrene 4-carboxylic acid. [, ] This compound then enters the phthalic acid degradation pathway, leading to the complete mineralization of the pyrene molecule. []
Q5: What are the implications of understanding the entire pyrene degradation pathway, including the role of Phenanthrene-4,5-dicarboxylic acid?
A: A comprehensive understanding of this pathway, including the intermediates like Phenanthrene-4,5-dicarboxylic acid, can aid in developing targeted strategies for bioremediation. [] This knowledge could facilitate the optimization of environmental conditions to promote the growth and activity of pyrene-degrading bacteria, enhancing the biodegradation of this pollutant in contaminated sites.
Q6: What spectroscopic data is available for Phenanthrene-4,5-dicarboxylic acid?
A: While the provided research focuses primarily on the metabolic pathway, a study investigating the Schmidt reaction of constrained aromatic acids mentions the formation of phenanthrene-4,5-dicarboximide from phenanthrene-4,5-dicarboxylic acid. [] This information suggests potential avenues for further spectroscopic characterization of the compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)
